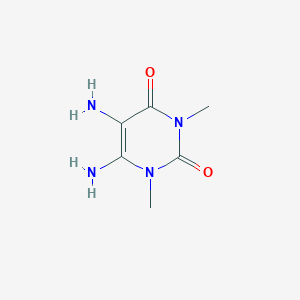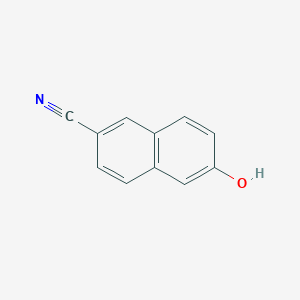
6-Cyano-2-naphthol
Vue d'ensemble
Description
Synthesis Analysis
6-Cyano-2-naphthol can be synthesized through a multi-step process involving the bromination of 2-naphthol, followed by cyanation. A study by Zhuang Yuan-yuan et al. (2014) describes a two-step one-pot process for preparing 6-bromo-2-naphthol with high yield, which is then converted to this compound using copper(I) cyanide with a yield of 91.2% (Zhuang Yuan-yuan et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring with a cyano group attached at the 6th position and a hydroxyl group at the 2nd position. This structure contributes to its distinct chemical properties and reactivity. Studies on similar naphthalene derivatives highlight the importance of substituent positions and types on the overall behavior and reactivity of the compounds, although specific studies on this compound's structure are limited.
Chemical Reactions and Properties
The chemical reactivity of this compound involves its participation in various organic reactions, including cycloadditions and cross-coupling reactions. For instance, the electrophilic cyclization of alkynes can be utilized for the synthesis of naphthalenes and 2-naphthols, showcasing the compound's versatility in organic synthesis (Xiaoxiang Zhang et al., 2006).
Applications De Recherche Scientifique
Synthèse d'autres composés
Le « 6-cyano-2-naphthol » peut être utilisé dans la préparation de divers autres composés. En voici quelques exemples :
- 5-bromo-6-hydroxy-2-naphthonitrile
- 5,7-dibromo-6-hydroxy-2-naphthonitrile
- 5-chloro-6-hydroxy-2-naphthonitrile
Superphotoacide
Le « this compound » est un superphotoacide avec une valeur de pKa* à l'état fondamental de 8,4 et une valeur de pKa à l'état excité de 0,2 . Cela le rend utile dans les études liées à la photoacidité et à la photobasicité.
Protonation du sel d'émeraldine de la polyaniline (PANI-ES)
Le « this compound » protonne le PANI-ES pour former le PANI-EB (base émeraldine), qui présente une conductivité accrue . Cette propriété peut être utilisée dans le développement de polymères conducteurs.
Étude de la cinétique de transfert de proton
La cinétique de transfert de proton et le comportement photophysique du « this compound » ont été étudiés . Cela en fait un composé précieux dans l'étude des réactions de transfert de proton.
Réactif pour la réduction catalysée au palladium
Le « this compound » peut être utilisé comme réactif pour la réduction catalysée au palladium . Cette réaction est importante dans le domaine de la synthèse organique.
Réactif pour les réactions de couplage croisé catalysées au nickel
Le « this compound » peut également être utilisé comme réactif pour les réactions de couplage croisé catalysées au nickel . Ces réactions sont largement utilisées dans la synthèse de molécules organiques complexes.
Réactif pour les réactions de Heck catalysées au palladium
Le « this compound » peut être utilisé comme réactif pour les réactions de Heck catalysées au palladium . Les réactions de Heck sont un type de réaction de formation de liaison carbone-carbone utilisée en chimie organique.
Synthèse de l'éther de dodécaéthylène glycol di-6-cyano-2-naphtyle
Le « this compound » peut être utilisé dans la préparation de l'éther de dodécaéthylène glycol di-6-cyano-2-naphtyle
Mécanisme D'action
Safety and Hazards
6-Cyano-2-naphthol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation persists .
Propriétés
IUPAC Name |
6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTNIBWKHNIPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404614 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52927-22-7 | |
| Record name | 6-Cyano-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Cyano-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of 6-Cyano-2-naphthol that make it useful in research?
A: this compound is a weak organic acid with notable photoacidic properties. This means its acidity increases significantly upon excitation with light, allowing for controlled proton transfer reactions. [, ] This characteristic makes it valuable in studying proton transfer dynamics and applications like fluorescence modulation. []
Q2: How does the structure of this compound relate to its photoacidity?
A: The presence of both the cyano (-CN) group and the hydroxyl (-OH) group on the naphthalene ring contributes to its photoacidity. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group in the excited state. [] Studies have shown that replacing the cyano group with other substituents, like sulfonate, can alter the photoacidity, demonstrating the importance of structure-activity relationships. []
Q3: How does confinement within a cyclodextrin cavity affect the fluorescence of this compound?
A: Studies have shown that encapsulation of this compound within β-cyclodextrin leads to minimal fluorescence modulation. [] This observation, in contrast to other 2-naphthol derivatives, is attributed to the high photoacidity of this compound. [] This highlights the influence of the microenvironment on the photophysical properties of this compound. []
Q4: Can you describe a practical application of this compound in sensing?
A: this compound has been successfully incorporated into a ratiometric fluorescent probe, Naph-DFOB, for the detection of hypochlorite (ClO-). [] The probe utilizes the ClO--triggered chlorination of this compound and the resulting decrease in pKa to achieve selective and sensitive detection. [] This probe has shown promise for imaging intracellular ClO- in living cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



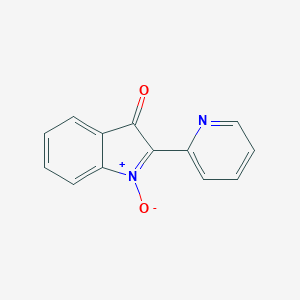
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)
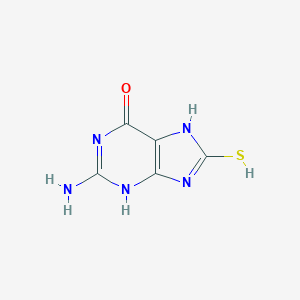
![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)



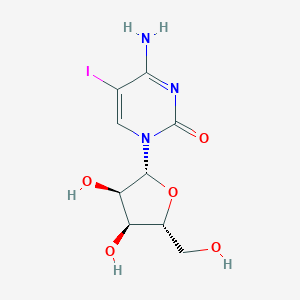
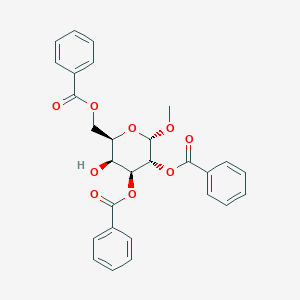
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
